molecular formula C28H45NO B074960 5alpha-Cholestane-5-carbonitrile, 3-oxo- CAS No. 1424-21-1

5alpha-Cholestane-5-carbonitrile, 3-oxo-

Cat. No. B074960
CAS RN: 1424-21-1
M. Wt: 411.7 g/mol
InChI Key: LQXDEIFCAJLJSU-HFONHLFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestane-5-carbonitrile, 3-oxo- is a steroidal compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as 3-oxo-5alpha-cholestane-5-carbonitrile and is a derivative of cholesterol. It has been shown to have a wide range of biochemical and physiological effects, making it an important tool in various research fields.

Mechanism Of Action

The mechanism of action of 5alpha-Cholestane-5-carbonitrile, 3-oxo- is not fully understood. However, it has been shown to interact with various receptors in the body, including the androgen receptor. It has also been shown to have an inhibitory effect on the activity of 5-alpha reductase, which is an enzyme that converts testosterone to dihydrotestosterone.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5alpha-Cholestane-5-carbonitrile, 3-oxo- are diverse. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. It has also been shown to have a role in the regulation of lipid metabolism, which may be beneficial in the treatment of lipid disorders. In addition, it has been shown to have a role in the regulation of glucose metabolism, which may be beneficial in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5alpha-Cholestane-5-carbonitrile, 3-oxo- in lab experiments is its availability and low cost. It is also a stable compound, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in aqueous solutions.

Future Directions

There are several future directions for the use of 5alpha-Cholestane-5-carbonitrile, 3-oxo- in scientific research. One potential direction is the use of this compound in the development of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of various diseases. Finally, the use of this compound in the study of various enzymatic reactions may lead to the development of new enzymes with improved activity and specificity.
Conclusion
In conclusion, 5alpha-Cholestane-5-carbonitrile, 3-oxo- is a steroidal compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to play an important role in the development of new drugs and diagnostic tools, as well as in the study of various enzymatic reactions.

Synthesis Methods

The synthesis of 5alpha-Cholestane-5-carbonitrile, 3-oxo- can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using a strong oxidizing agent such as chromic acid or potassium permanganate. This method leads to the formation of 3-oxo-5alpha-cholestane-5-carbonitrile as a major product. Another method involves the reaction of cholesterol with cyanogen bromide, which leads to the formation of the nitrile group.

Scientific Research Applications

5alpha-Cholestane-5-carbonitrile, 3-oxo- has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various other steroidal compounds. It has also been used as a starting material for the synthesis of bile acids, which are important in the digestion of fats. In addition, it has been used as a substrate for various enzymatic reactions, which has helped in the understanding of the mechanism of action of enzymes.

properties

CAS RN

1424-21-1

Product Name

5alpha-Cholestane-5-carbonitrile, 3-oxo-

Molecular Formula

C28H45NO

Molecular Weight

411.7 g/mol

IUPAC Name

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile

InChI

InChI=1S/C28H45NO/c1-19(2)7-6-8-20(3)23-9-10-24-22-12-16-28(18-29)17-21(30)11-15-27(28,5)25(22)13-14-26(23,24)4/h19-20,22-25H,6-17H2,1-5H3/t20-,22+,23-,24+,25+,26-,27-,28+/m1/s1

InChI Key

LQXDEIFCAJLJSU-HFONHLFMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(CCC(=O)C4)C)C#N)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C

synonyms

3-Oxo-5α-cholestane-5-carbonitrile

Origin of Product

United States

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